molecular formula C10H12O3 B067466 (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol CAS No. 172542-26-6

(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Cat. No. B067466
M. Wt: 180.2 g/mol
InChI Key: RVMKZYKJYMJYDG-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves combining phytonutrients or other bioactive compounds, utilizing methods such as Claisen-Schmidt condensation reactions, and employing catalytic processes for efficiency. For instance, Jayaraj and Desikan (2020) detailed the synthesis and structural characterization of a compound using FT-IR, NMR, LC-MS/MS techniques, and single crystal X-ray data, highlighting the importance of precise synthesis methods in obtaining desired structural and functional attributes of compounds (Jayaraj & Desikan, 2020).

Molecular Structure Analysis

Molecular structure analysis often involves a combination of experimental and computational techniques, such as DFT calculations, to elucidate the geometry, electronic parameters, and intermolecular interactions of compounds. For example, the work by Jayaraj and Desikan (2020) provided insights into the molecular structure through single crystal X-ray diffraction analysis and DFT calculations, demonstrating the compound's geometrical and electronic parameters and its potential utility in biological applications (Jayaraj & Desikan, 2020).

Chemical Reactions and Properties

Chemical reactions and properties analysis focuses on understanding how compounds interact with other substances and their reactivity. Studies often examine the synthesis pathways, reaction mechanisms, and the effects of various conditions on the compound's stability and reactivity. For instance, research by Gabriele et al. (2008) explored novel synthesis methods for 2-functionalized benzofurans, providing insights into palladium-catalyzed cycloisomerization and subsequent reactions (Gabriele, Mancuso, & Salerno, 2008).

Scientific Research Applications

  • Crystallographic Studies : The compound has been analyzed in crystallographic studies, revealing its molecular structure and conformation. For example, research by Song et al. (2001) focused on the conformation and non-planarity of the semiquinone ring in a related compound (Q. Song, F. Fronczek, & N. Fischer, 2001).

  • Synthesis and Structural Characterization : Jayaraj and Desikan (2020) synthesized a small molecule combining phytonutrients related to this compound, useful in cardiovascular disease, and performed structural characterizations (Premkumar Jayaraj & Rajagopal Desikan, 2020).

  • Molecular Aggregation Studies : The effects of molecular aggregation in organic solvent solutions have been studied, indicating the impact of the compound's structure on aggregation interactions (A. Matwijczuk et al., 2016).

  • Cytotoxic Neolignans Research : Research into neolignans derived from traditional Chinese medicine included compounds structurally similar to (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, indicating potential for cancer treatment (Xinhua Ma et al., 2017).

  • X-ray Structures and Computational Studies : Studies on related cathinones provided insights into molecular structures and bonding, as well as electronic spectra, crucial for understanding the compound's properties (J. Nycz et al., 2011).

properties

IUPAC Name

(2S)-1-(1,3-benzodioxol-5-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMKZYKJYMJYDG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

CAS RN

172542-26-6
Record name (2S)-1-(1,3-dioxaindan-5-yl)propan-2-ol
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